![molecular formula C17H18O4 B139750 Ethyl [4-(Benzyloxy)phenoxy]acetate CAS No. 142717-44-0](/img/structure/B139750.png)
Ethyl [4-(Benzyloxy)phenoxy]acetate
Overview
Description
Ethyl [4-(Benzyloxy)phenoxy]acetate is a chemical compound with the molecular formula C17H18O4 . It has an average mass of 286.322 Da and a monoisotopic mass of 286.120514 Da . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for Ethyl [4-(Benzyloxy)phenoxy]acetate were not found in the search results, esters like it can generally be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Additionally, esters can be formed from trans-esterification reactions .Molecular Structure Analysis
The InChI code for Ethyl [4-(Benzyloxy)phenoxy]acetate is 1S/C17H18O4/c1-2-19-17(18)13-21-16-10-8-15(9-11-16)20-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 .Chemical Reactions Analysis
Esters, including Ethyl [4-(Benzyloxy)phenoxy]acetate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can be reduced to form alcohols or aldehydes depending on the reducing agent .Scientific Research Applications
I have conducted a search for the scientific research applications of Ethyl [4-(Benzyloxy)phenoxy]acetate, also known as ethyl 2-[4-(benzyloxy)phenoxy]acetate. However, the available information does not provide a detailed breakdown of unique applications for this compound. The compound is mentioned as a specialty product for proteomics research applications , but specific fields of application are not detailed in the search results.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity .
Mode of Action
It’s worth noting that esters, a class of compounds to which ethyl [4-(benzyloxy)phenoxy]acetate belongs, can undergo a reaction called aminolysis with ammonia and primary or secondary alkyl amines to yield amides .
Pharmacokinetics
The compound’s molecular formula is C17H18O4, and it has an average mass of 286.322 Da . These properties could influence its bioavailability, but further studies are required to confirm this.
Result of Action
properties
IUPAC Name |
ethyl 2-(4-phenylmethoxyphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-17(18)13-21-16-10-8-15(9-11-16)20-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSLHCQKSBLMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352721 | |
Record name | Ethyl [4-(Benzyloxy)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(Benzyloxy)phenoxy]acetate | |
CAS RN |
142717-44-0 | |
Record name | Ethyl [4-(Benzyloxy)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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